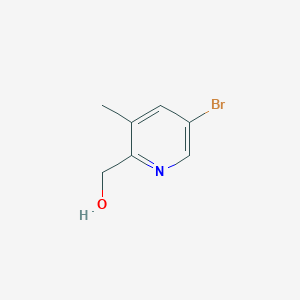

(5-Bromo-3-methylpyridin-2-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

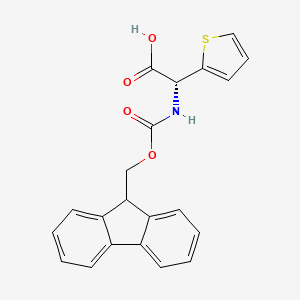

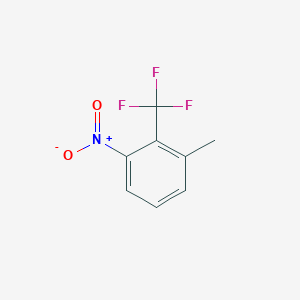

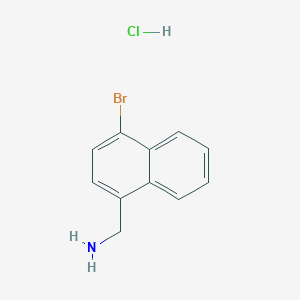

“(5-Bromo-3-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “(5-Bromo-3-methylpyridin-2-YL)methanol” is 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 5th position, a methyl group at the 3rd position, and a methanol group at the 2nd position .Applications De Recherche Scientifique

Synthesis of Novel Pyridine Derivatives

The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions involve 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives are synthesized in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to quantum mechanical investigations . Density functional theory (DFT) studies are carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .

Reactivity Indices Analysis

The reactivity indices of the synthesized pyridine derivatives are analyzed using DFT methods . This analysis helps describe the possible reaction pathways .

Molecular Electrostatic Potential and Dipole Measurements

The molecular electrostatic potential and dipole measurements of the synthesized pyridine derivatives are conducted . These measurements help identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The synthesized pyridine derivatives are tested for their biological activities . In particular, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of the pyridine derivatives are investigated .

Preparation of Thienylpyridyl Garlands

The compound is used as a reactant for the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mécanisme D'action

Result of Action

The molecular and cellular effects of the action of (5-Bromo-3-methylpyridin-2-YL)methanol are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (5-Bromo-3-methylpyridin-2-YL)methanol is an area of active research . Understanding these influences can help optimize the use of this compound in various settings.

Propriétés

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMSGXSGQKWTHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592855 |

Source

|

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-methylpyridin-2-YL)methanol | |

CAS RN |

245765-71-3 |

Source

|

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)